Benzenamine, N-hydroxy-3-nitro-

Electrochemistry Redox chemistry Radical anion stability

Benzenamine, N-hydroxy-3-nitro- (IUPAC: N-(3-nitrophenyl)hydroxylamine; molecular formula C₆H₆N₂O₃; MW 154.12 g/mol) is a nitro-substituted N-arylhydroxylamine bearing the nitro group at the meta position relative to the hydroxylamine functionality. The compound serves as a key synthetic intermediate and bioactive metabolite: it is the primary hydroxylamine metabolite generated upon enzymatic nitroreduction of 1,3-dinitrobenzene in mammalian testicular cytosol and Sertoli cell cultures, distinguishing it from the para-nitro isomer which arises from 1,4-dinitrobenzene.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 6418-00-4
Cat. No. B8612899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-hydroxy-3-nitro-
CAS6418-00-4
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])NO
InChIInChI=1S/C6H6N2O3/c9-7-5-2-1-3-6(4-5)8(10)11/h1-4,7,9H
InChIKeyVSPZSXLLFMWWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, N-hydroxy-3-nitro- (CAS 6418-00-4): A Positionally Distinctive N-Arylhydroxylamine for Redox-Active Intermediate Procurement


Benzenamine, N-hydroxy-3-nitro- (IUPAC: N-(3-nitrophenyl)hydroxylamine; molecular formula C₆H₆N₂O₃; MW 154.12 g/mol) is a nitro-substituted N-arylhydroxylamine bearing the nitro group at the meta position relative to the hydroxylamine functionality . The compound serves as a key synthetic intermediate and bioactive metabolite: it is the primary hydroxylamine metabolite generated upon enzymatic nitroreduction of 1,3-dinitrobenzene in mammalian testicular cytosol and Sertoli cell cultures, distinguishing it from the para-nitro isomer which arises from 1,4-dinitrobenzene [1]. Its unique 3-nitro positional substitution confers a fundamentally different radical anion stability and electroreduction mechanism compared to its 2-nitro and 4-nitro positional isomers, properties that directly impact both its utility as a synthetic handle and its biological reactivity profile [2].

Benzenamine, N-hydroxy-3-nitro- (6418-00-4): Why Simple N-Arylhydroxylamine Interchange Is Scientifically Unsound


Substituting one N-arylhydroxylamine isomer for another is demonstrably invalid because the nitro group position dictates the entire electroreduction mechanism. The 3-nitrophenyl isomer forms a uniquely stable radical anion that does not undergo hydroxide elimination, in contrast to both the 2-nitro and 4-nitro isomers whose radical anions rapidly fragment via N–OH bond cleavage [1]. Furthermore, in biological systems, the 3-nitrophenyl species is generated selectively from 1,3-dinitrobenzene by testicular nitroreductases and participates in distinct glutathione conjugation chemistry yielding the semimercaptal adduct GSNOH-3NA, whereas the 4-nitro isomer derives from the non-testicularly-toxic 1,4-dinitrobenzene [2]. Simple replacement with 3-nitroaniline or N-phenylhydroxylamine forfeits the hydroxylamine redox functionality entirely, rendering the procurement scientifically indefensible for reduction-coupled applications.

Benzenamine, N-hydroxy-3-nitro- (CAS 6418-00-4): Quantitative Differentiation Evidence for Scientific Procurement


Radical Anion Stability: 3-Nitrophenyl Isomer Does Not Eliminate Hydroxide, Unlike 2- and 4-Nitro Isomers

A direct three-isomer head-to-head study by Mendkovich et al. (Electrochimica Acta, 2017) demonstrated that the radical anion of N-(3-nitrophenyl)hydroxylamine is 'rather stable' and does not undergo hydroxide anion elimination, whereas both N-(2-nitrophenyl)hydroxylamine and N-(4-nitrophenyl)hydroxylamine rapidly eliminate hydroxide via N–OH bond cleavage in their radical anions [1]. Quantum-chemical calculations attribute this differential stability to the absence of unpaired electron density on the hydroxylamine group of the 3-nitro isomer radical anion [1]. A subsequent study (Russ. Chem. Bull., 2017) confirmed that the stability of the radical anion of the 3-nitrophenyl derivative is significantly higher than that of the 4-nitrophenyl analog, and that at low concentrations and high potential scan rates, its electroreduction is complicated only by intermolecular hydrogen bonding rather than decomposition [2].

Electrochemistry Redox chemistry Radical anion stability

Metabolic Origin Specificity: 3-Nitrophenylhydroxylamine Is the Exclusive Hydroxylamine Metabolite of 1,3-Dinitrobenzene in Testicular Tissue

In vitro metabolism studies established that 1,3-dinitrobenzene (1,3-DNB), a potent rat testicular toxicant, is enzymatically reduced in testicular cytosol and Sertoli cell cultures to three metabolites: 3-nitrosonitrobenzene, 3-nitrophenylhydroxylamine (the target compound), and 3-nitroaniline [1]. Critically, neither the 4-nitrophenylhydroxylamine nor the 2-nitrophenylhydroxylamine isomer is generated from 1,3-DNB; these positional isomers arise exclusively from 1,4-DNB and 1,2-DNB respectively. The 1,3-isomer specificity is functionally significant because 1,3-DNB, unlike 1,2-DNB or 1,4-DNB, is selectively toxic to the testes [1]. Furthermore, the 3-nitrophenylhydroxylamine metabolite participates in distinct glutathione (GSH) conjugation chemistry, forming the semimercaptal N-(glutathion-S-yl)-N-hydroxy-3-nitroaniline (GSNOH-3NA) upon reaction of its nitroso precursor with GSH [1].

Toxicology Metabolism GSH conjugation

Intermolecular Hydrogen Bonding Capability: 3-Nitrophenyl Isomer Engages in Depolarizer–Radical Anion Complexation Absent in the 4-Nitro Isomer

A dedicated mechanistic study (Russ. Chem. Bull., 2017) revealed that at low concentrations and high potential scan rates, the electroreduction of N-(3-nitrophenyl)hydroxylamine is complicated exclusively by the formation of hydrogen-bonded complexes between the depolarizer molecules themselves and between the depolarizer and its radical anion [1]. This hydrogen-bonding behavior is absent in the 4-nitrophenyl derivative and likely absent in the 2-nitrophenyl derivative, whose electroreduction is dominated by rapid N–OH bond cleavage [REFS-1, REFS-2]. The thermodynamic and kinetic parameters of these complexation processes were evaluated from the cyclic voltammetry and numerical simulation data [1].

Hydrogen bonding Electrochemistry Molecular recognition

Glutathione Conjugate Formation: Distinct Semimercaptal Adduct GSNOH-3NA Characterized by ¹H NMR and Mass Spectrometry

When 3-nitrosonitrobenzene (3-NNB, the nitroso precursor to 3-nitrophenylhydroxylamine) reacts with glutathione (GSH), the reaction yields three distinct products: 3-nitrophenylhydroxylamine, 3-nitroaniline, and the semimercaptal adduct N-(glutathion-S-yl)-N-hydroxy-3-nitroaniline (GSNOH-3NA), whose structure was fully characterized in solution by 400 MHz ¹H NMR, infrared, and mass spectrometry [1]. The analogous reaction with 4-nitrosonitrobenzene yields 4-nitrophenylhydroxylamine (4-NP) and the corresponding semimercaptal GSNOH-4NA [1]. The formation of these distinct semimercaptal adducts represents a GSH-dependent detoxification pathway for the electrophilic nitroso metabolite; the adduct identity is positionally specific and cannot be replicated by substituting the 3-nitro isomer with the 4-nitro isomer.

GSH conjugation Detoxification Thiol reactivity

Biocatalytic Synthesis: 3-Nitrophenylhydroxylamine Accessible via Streptomyces thioluteus-Catalyzed Reduction of 1,3-Dinitrobenzene

Chinese Patent CN101735961A (East China University of Science and Technology, 2010) discloses a biocatalytic method employing the actinomycete strain Streptomyces thioluteus CGMCC No. 2725 for the selective reduction of dinitrobenzenes to the corresponding nitrophenylhydroxylamines [1]. Using 1,3-dinitrobenzene as substrate under the identical conditions applied for 1,4-dinitrobenzene and 1,2-dinitrobenzene, the patent reports retention times for the 3-nitrophenylhydroxylamine product peaks (3a: 22.3 min; 3c: 13.1 min; 3d: 14.2 min against hydroxylamine standard), confirming successful biocatalytic production [1]. This whole-cell biotransformation approach avoids the need for expensive reduced cofactors and catalyst metals, offering a greener synthetic route to the 3-nitro isomer compared to traditional chemical hydrogenation [1]. A complementary biocatalytic approach using purified nitroreductase BaNTR1 achieves >99% selectivity for N-arylhydroxylamine formation from nitroarenes bearing electron-withdrawing groups [2].

Biocatalysis Green chemistry Nitroarene reduction

Dianion Reactivity Divergence: 3-Nitrophenyl Dianion Eliminates Hydroxide Only at the Dianion Stage, Not at the Radical Anion Stage

Further mechanistic dissection in the Mendkovich et al. Electrochimica Acta (2017) study revealed a second critical differentiation: while the radical anion of N-(3-nitrophenyl)hydroxylamine is stable and does not eliminate hydroxide, its dianion—formed at the first electron transfer potential via disproportionation of radical anions—does undergo hydroxide elimination [1]. This represents a stark contrast to the 2-nitro and 4-nitro isomers, where hydroxide elimination already occurs at the radical anion stage [1]. The 3-nitro isomer thus exhibits a stepwise, potential-dependent reactivity profile: stable at the one-electron reduced state, reactive at the two-electron reduced state [1].

Electrochemical mechanism Dianion chemistry Disproportionation

Benzenamine, N-hydroxy-3-nitro- (CAS 6418-00-4): Evidence-Backed Procurement Scenarios Where Positional Specificity Is Decisive


Electrochemical Mechanistic Studies Requiring Stable N-Arylhydroxylamine Radical Anions

For fundamental electrochemical investigations into dissociative electron transfer mechanisms, the 3-nitrophenyl isomer is the only N-nitrophenylhydroxylamine whose radical anion does not undergo N–OH bond cleavage [1][2]. This enables clean study of one-electron reduction behavior—hydrogen bonding, complexation, and disproportionation—without the confounding decomposition that dominates the electrochemistry of the 2- and 4-nitro isomers [1][2]. Procurement of the 3-nitro isomer is thus mandatory for any experiment requiring a persistent N-arylhydroxylamine radical anion.

1,3-Dinitrobenzene Testicular Toxicology Mechanistic Research and Biomarker Development

The 3-nitrophenylhydroxylamine metabolite is the authentic hydroxylamine product of 1,3-DNB nitroreduction in testicular tissue and a direct precursor to the GSH semimercaptal adduct GSNOH-3NA [1]. Laboratories investigating 1,3-DNB-mediated male reproductive toxicity or developing GSNOH-3NA as a urinary/tissue exposure biomarker must use the 3-nitro isomer; the 4-nitro isomer is metabolically irrelevant to the 1,3-DNB pathway and would confound biomarker identity [1].

Green Biocatalytic Synthesis of N-Arylhydroxylamine Intermediates Using Dinitrobenzene Feedstocks

When 1,3-dinitrobenzene is the available or cost-preferred starting material, the S. thioluteus CGMCC No. 2725 whole-cell system (CN101735961A) enables selective reduction to 3-nitrophenylhydroxylamine without expensive cofactors or transition-metal catalysts [1]. Similarly, BaNTR1 nitroreductase delivers >99% selectivity for the arylhydroxylamine product from electron-deficient nitroarenes [2]. Process chemists selecting this biocatalytic route must procure or generate the 3-nitrophenyl isomer rather than the 4-nitrophenyl isomer.

Redox-Responsive Molecular Recognition and Supramolecular Hydrogen-Bonding Systems

The unique capacity of N-(3-nitrophenyl)hydroxylamine to form hydrogen-bonded complexes with its own radical anion—a property absent in the 4-nitrophenyl isomer [1]—makes it the candidate of choice for designing electrochemically switchable hydrogen-bonding receptors, redox-gated supramolecular assemblies, or sensors that exploit depolarizer–radical anion recognition [1]. The 4-nitro isomer cannot serve this purpose because its radical anion rapidly decomposes before complexation can occur.

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